

# Cellular Localization of B220 in Lymphoid Tissues: An In-depth Technical Guide

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This guide provides a comprehensive overview of the cellular localization of the B220 antigen in lymphoid tissues. B220, a specific isoform of CD45 (PTPRC), is a cornerstone for identifying B lymphocytes in mice and has distinct expression patterns in human B-cell subsets.<sup>[1]</sup> Understanding its precise location within primary and secondary lymphoid organs is critical for immunological research and the development of targeted therapeutics.

## Quantitative Distribution of B220+ Cells in Murine Lymphoid Tissues

The expression of B220 is dynamically regulated throughout B-cell development and activation. The following tables summarize the relative abundance of B220-expressing cells across various lymphoid compartments in mice.

Table 1: B220 Expression During B-Cell Development in the Bone Marrow

B-Cell Stage	B220 Expression Level	Other Key Markers	Approximate Percentage of B220+ Cells
Pre-Pro-B Cell	Low	CD43+	Variable
Early Pro-B Cell	High	CD19+, CD43+	~10-15%
Late Pro-B Cell	High	CD19+, CD43+	~5-10%
Large Pre-B Cell	High	CD19+, IgM-	~5%
Small Pre-B Cell	High	CD19+, IgM-	~20-30%
Immature B Cell	High	CD19+, IgM+	~15-25%
Recirculating Mature B Cell	High	CD19+, IgM+, IgD+	~10-20%

Data synthesized from multiple sources describing murine B-cell development.[2]

Table 2: B220 Expression in Murine Secondary Lymphoid Organs

Lymphoid Organ	Location of B220+ Cells	B220 Expression Level	Associated B-Cell Subsets
Spleen	White pulp (follicles, marginal zone)	High	Follicular (FO) B cells, Marginal Zone (MZ) B cells, Transitional B cells[3]
Red pulp	Low to Negative	Plasma cells, Memory B cells (some subsets)[4]	
Lymph Nodes	Cortex (follicles, germinal centers)	High	Naive B cells, Germinal Center (GC) B cells[1]
Medulla	Low to Negative	Plasma cells	
Peyer's Patches	B-cell follicles, Germinal centers	High	Follicular B cells, GC B cells

## Cellular Localization Beyond the B-Cell Lineage

While predominantly a B-cell marker in mice, B220 can also be expressed on other immune cell types under specific conditions, which is a critical consideration for accurate data interpretation.

Table 3: Expression of B220 on Non-B Cells

Cell Type	Condition of B220 Expression	Location	Significance
T Lymphocytes	Activated T cells, Apoptotic thymocytes	Peripheral lymphoid organs, Thymus	May be involved in activation-induced cell death.
NK Cells	A subset of NK cells	Spleen, Bone Marrow	Marks a specific NK cell subset with potential regulatory functions.
Plasmacytoid Dendritic Cells (pDCs)	Constitutive expression	Spleen, Lymph Nodes	A key marker for identifying this DC subset in mice.

## Experimental Protocols

Detailed methodologies are essential for the accurate determination of B220 cellular localization. Below are representative protocols for immunohistochemistry and flow cytometry.

### Immunohistochemical Staining of B220 in Mouse Spleen (Paraffin Sections)

This protocol outlines the steps for visualizing B220+ cells within the architectural context of the spleen.

Materials:

- Formalin-fixed, paraffin-embedded mouse spleen sections on charged slides
- Xylene and graded ethanol series (100%, 95%, 70%)
- Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
- Hydrogen peroxide (0.3%)
- Blocking buffer (e.g., 5% BSA in PBST)

- Primary antibody: Biotinylated anti-mouse B220/CD45R
- Streptavidin-HRP
- Substrate-chromogen system (e.g., AEC or DAB)
- Hematoxylin counterstain
- Aqueous mounting medium

Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes, 5 minutes each).
  - Immerse in 100% ethanol (2 changes, 3 minutes each).
  - Immerse in 95% ethanol (2 changes, 3 minutes each).
  - Immerse in 70% ethanol (2 changes, 3 minutes each).
  - Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated citrate buffer (pH 6.0) for 20-30 minutes.[\[5\]](#)
  - Allow slides to cool to room temperature.
- Peroxidase Block:
  - Incubate sections with 0.3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[\[6\]](#)
  - Rinse with wash buffer (PBST).
- Blocking:

- Incubate with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[7]
- Primary Antibody Incubation:
  - Dilute the biotinylated anti-B220 antibody in blocking buffer to its optimal concentration.
  - Apply to sections and incubate overnight at 4°C in a humidified chamber.[8]
- Detection:
  - Rinse with PBST.
  - Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.[8]
  - Rinse with PBST.
- Substrate Development:
  - Apply the chromogen substrate (e.g., AEC) and incubate until the desired color intensity is reached.[7][8]
  - Rinse with distilled water.
- Counterstaining and Mounting:
  - Counterstain with hematoxylin.
  - Rinse, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

## Flow Cytometric Analysis of B220 on Murine Splenocytes

This protocol provides a method for quantifying B220+ cell populations from a single-cell suspension.

Materials:

- Freshly isolated mouse spleen
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Red Blood Cell (RBC) Lysis Buffer
- Fc block (anti-CD16/CD32)
- Fluorochrome-conjugated anti-mouse B220/CD45R antibody
- Other antibodies for multi-color panel (e.g., anti-CD19, -IgM, -CD21, -CD23)
- Viability dye (e.g., DAPI, Propidium Iodide)
- Flow cytometer

Procedure:

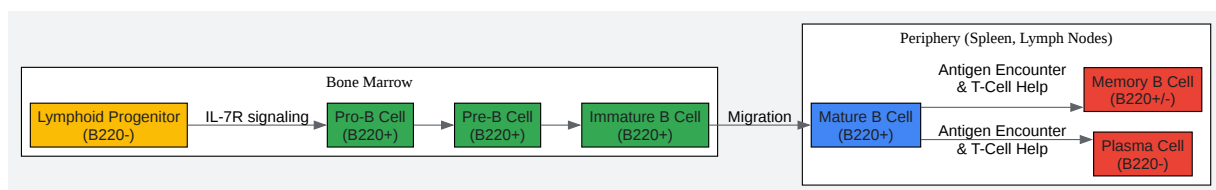
- Single-Cell Suspension Preparation:
  - Mechanically dissociate the spleen in FACS buffer to create a single-cell suspension.
  - Filter the suspension through a 70  $\mu$ m cell strainer.[\[9\]](#)
  - Lyse red blood cells using RBC Lysis Buffer and wash with FACS buffer.
- Cell Counting and Viability:
  - Determine cell concentration and viability using a hemocytometer and trypan blue or an automated cell counter.
- Fc Receptor Blocking:
  - Resuspend cells in FACS buffer and add Fc block.
  - Incubate for 10-15 minutes on ice to prevent non-specific antibody binding to Fc receptors.
- Surface Staining:

- Aliquot approximately  $1 \times 10^6$  cells per tube.
- Add the pre-titrated fluorochrome-conjugated anti-B220 antibody and any other surface marker antibodies.
- Incubate for 20-30 minutes on ice in the dark.[10]
- Washing:
  - Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300-400 x g for 5 minutes).[10]
- Data Acquisition:
  - Resuspend the cell pellet in FACS buffer. Add a viability dye just before analysis if required.
  - Acquire data on a flow cytometer. Be sure to include appropriate controls (unstained, single-stain compensation controls, FMO controls).

## Visualizations

The following diagrams illustrate key concepts and workflows related to B220.

### B-Cell Development and B220 Expression

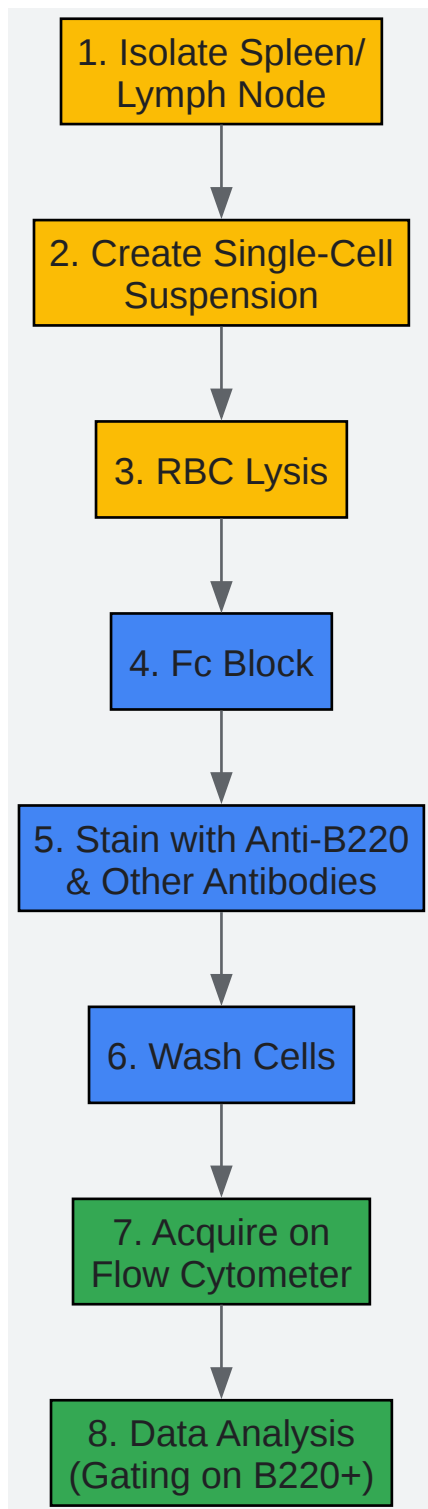


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Caption: B220 expression during B-cell development.

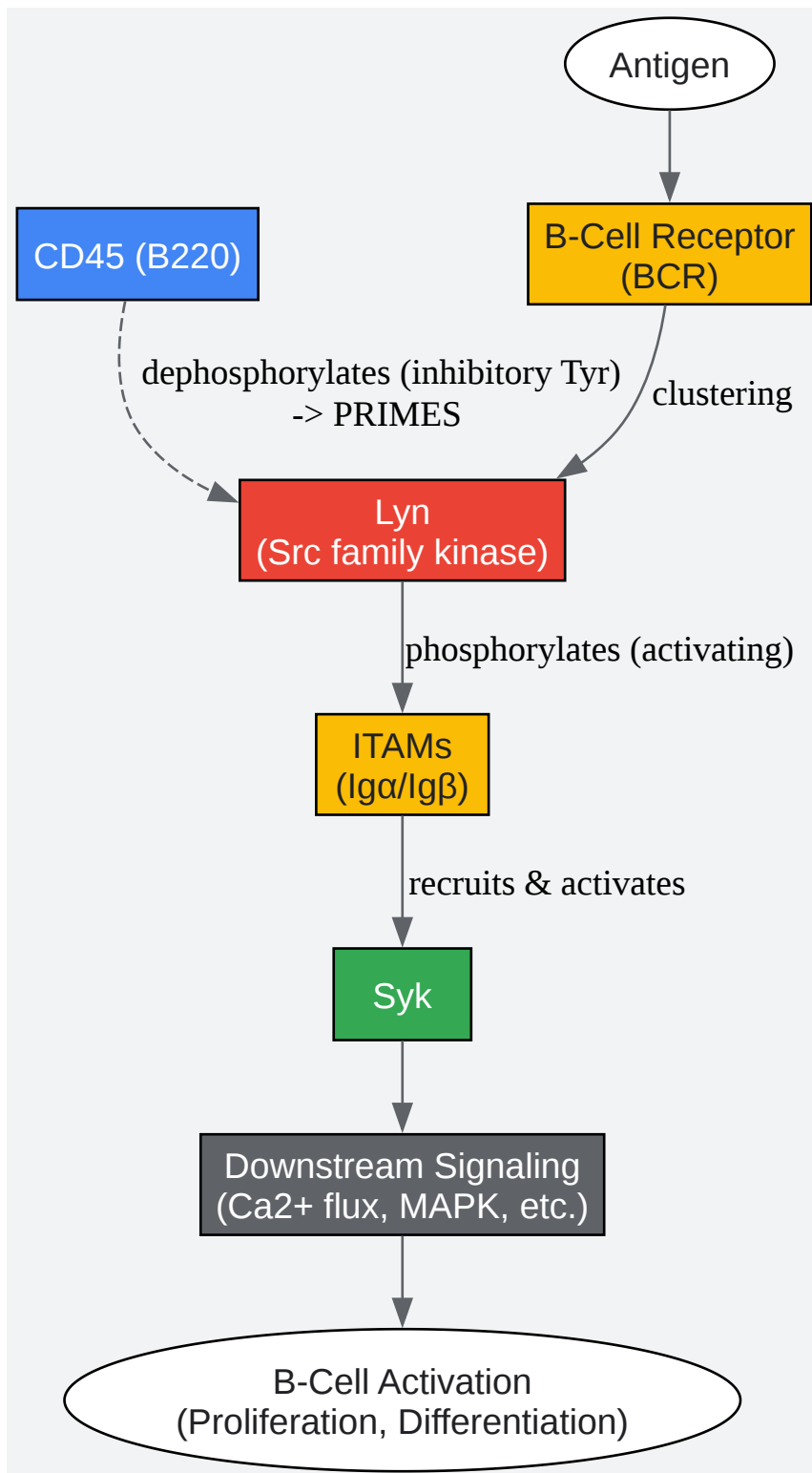
## Experimental Workflow for Flow Cytometry



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Caption: Workflow for B220+ cell analysis by flow cytometry.

## CD45 (B220) Signaling in B-Cell Activation



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Caption: Role of CD45 (B220) in BCR signaling.

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Address: 3281 E Guasti Rd

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